molecular formula C7H8N2O2 B13029944 3-(Aminomethyl)picolinic acid

3-(Aminomethyl)picolinic acid

Cat. No.: B13029944
M. Wt: 152.15 g/mol
InChI Key: PHXQROUITYIKPX-UHFFFAOYSA-N
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Description

3-(Aminomethyl)picolinic acid (CAS 1050610-92-8) is a pyridine carboxylic acid derivative with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . This compound features both a picolinic acid moiety and an aminomethyl functional group, making it a valuable bifunctional building block in medicinal chemistry and drug discovery research. Pyridine carboxylic acid isomers, including picolinic acid, are privileged scaffolds in pharmaceutical development, renowned for their ability to interact with biological targets through π-π stacking and hydrogen bonding . Researchers utilize such structures in the design of enzyme inhibitors and other bioactive molecules, with numerous derivatives achieving nanomolar potency . While the specific biological profile of this compound is an area of active investigation, its core structure is associated with a wide range of activities. Picolinic acid itself is an endogenous metabolite of the kynurenine pathway of tryptophan catabolism and is reported to possess neuroprotective and immunomodulatory properties . Furthermore, picolinic acid derivatives have demonstrated significant potential in agrochemical research, acting as novel auxinic herbicides with excellent postemergence activity . As a versatile chemical intermediate, this compound is For Research Use Only and is intended solely for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

3-(aminomethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H8N2O2/c8-4-5-2-1-3-9-6(5)7(10)11/h1-3H,4,8H2,(H,10,11)

InChI Key

PHXQROUITYIKPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)CN

Origin of Product

United States

Chemical Transformations and Derivatization Strategies of 3 Aminomethyl Picolinic Acid

Reactivity of the Primary Aminomethyl Moiety

The primary amine of the aminomethyl group is a key site for nucleophilic reactions, allowing for extensive functionalization through the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

Alkylation and Acylation Reactions for Amine Functionalization

The primary amine in 3-(aminomethyl)picolinic acid readily undergoes N-alkylation and N-acylation, which are fundamental strategies for introducing a wide range of substituents.

Alkylation: Direct alkylation can be achieved using alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. Such reactions are typically performed in the presence of a base to neutralize the hydrogen halide byproduct. While direct alkylation of aminopyridines can sometimes be challenging, methods like the borrowing hydrogen strategy, which uses alcohols as alkylating agents with pyridine (B92270) acting as a hydrogen shuttle, offer a transition-metal-free alternative for N-alkylation. rsc.org

Acylation: Acylation of the aminomethyl group to form amides is a common and straightforward transformation. wikipedia.org This is typically accomplished using acylating agents like acyl chlorides or acid anhydrides in the presence of a base, such as pyridine, which also serves to catalyze the reaction and neutralize the acidic byproduct. wikipedia.orgnih.govyoutube.com These reactions are generally high-yielding and allow for the introduction of a vast array of acyl groups, thereby modifying the steric and electronic properties of the original molecule.

Reaction TypeReagent ClassProductGeneral Conditions
Alkylation Alkyl Halides (R-X)Secondary/Tertiary AmineBase (e.g., K₂CO₃), Solvent (e.g., DMF)
Acylation Acyl Chlorides (RCOCl)AmideBase (e.g., Pyridine, Et₃N), Solvent (e.g., DCM)
Acylation Acid Anhydrides ((RCO)₂O)AmideBase/Catalyst (e.g., Pyridine, DMAP)

Condensation Reactions and Schiff Base Formation

The primary amine of this compound can react with carbonyl compounds, such as aldehydes and ketones, in a condensation reaction to form imines, commonly known as Schiff bases. mdpi.com This reaction is typically catalyzed by acid or base and involves the reversible formation of a hemiaminal intermediate, which then dehydrates to yield the stable C=N double bond of the imine. nih.gov

The formation of Schiff bases is a versatile method for creating complex molecular architectures. These derivatives are important in coordination chemistry, as the imine nitrogen and the pyridine nitrogen can act as a bidentate ligand system for metal ions. The reaction is generally high-yielding and can be performed under mild conditions. mdpi.commdpi.com

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group at the 2-position of the pyridine ring is another key site for derivatization, particularly for applications in medicinal chemistry and materials science.

Esterification and Amidation Reactions for Prodrug Design and Conjugation

Conversion of the carboxylic acid to esters and amides is a cornerstone of prodrug design, enabling modification of a drug's pharmacokinetic properties.

Esterification: The carboxylic acid can be converted to its corresponding ester through several methods. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a classic approach. Alternatively, "active esters," such as p-nitrophenyl or N-hydroxysuccinimidyl esters, can be synthesized. nih.govresearchgate.net These are highly reactive acylating agents and are particularly useful for subsequent reactions, like amide bond formation. A common route to these active esters involves first converting the carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the desired alcohol or phenol. nih.gov Metal ions have also been shown to catalyze the hydrolysis of picolinic acid esters, a reaction relevant to their behavior in biological systems. acs.org

Amidation: Similar to esterification, amidation can be achieved by activating the carboxylic acid. This is often done by converting it to an acyl chloride or by using peptide coupling reagents. nih.gov Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which facilitate amide bond formation under mild conditions with high yields. researchgate.netresearchgate.net These methods are crucial for conjugating the molecule to peptides or other amine-containing biomolecules.

TransformationReagent/MethodApplication Highlight
Esterification Alcohol, Acid Catalyst (Fischer)Simple ester formation
Esterification SOCl₂, then Alcohol/PhenolFormation of active esters for further reaction nih.gov
Amidation SOCl₂, then AmineDirect amidation via acyl chloride nih.gov
Amidation Amine, Coupling Agent (e.g., DCC, HATU, DMTMM)Prodrug synthesis, peptide conjugation researchgate.netgoogle.com

Decarboxylation Pathways

The removal of the carboxylic acid group from picolinic acid and its derivatives is a well-studied reaction. wikipedia.org The decarboxylation of picolinic acid is significantly faster than that of its isomers, nicotinic and isonicotinic acid. stackexchange.com This enhanced reactivity is attributed to the ability of the pyridine nitrogen to stabilize the transition state.

The most cited mechanism is the Hammick reaction , where the thermal decarboxylation of α-picolinic acids in the presence of a carbonyl compound leads to the formation of a 2-pyridyl-carbinol. wikipedia.orgdrugfuture.com The reaction is believed to proceed through a zwitterionic intermediate or a related carbene, which then acts as a nucleophile. wikipedia.org

Studies on 3-substituted picolinic acids have shown that both electron-withdrawing and electron-releasing groups at the 3-position can accelerate the decarboxylation of the neutral acid, possibly due to steric effects that disrupt the coplanarity of the carboxyl group with the ring. researchgate.netcdnsciencepub.com However, for the anionic form (picolinate), these same substituents tend to inhibit the reaction. cdnsciencepub.com Certain 3-substituted picolinic acids, such as the 3-amino and 3-hydroxy derivatives, may decarboxylate through an alternative pathway involving initial protonation of the ring. cdnsciencepub.comresearchgate.net Given that the 3-aminomethyl group is electron-donating by induction, its effect on the decarboxylation rate would likely follow these established trends.

Modifications of the Pyridine Ring System and Heterocyclic Transformations

The pyridine ring itself, while generally electron-deficient and less reactive towards electrophilic substitution than benzene (B151609), can undergo specific transformations. wikipedia.org

A notable reaction is the chlorination of the pyridine ring as a side reaction during the formation of picolinoyl chloride. nih.govnih.gov When picolinic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride for subsequent amidation, a portion of the product is often found to be chlorinated at the 4-position. nih.gov This provides a direct method for introducing a halogen substituent onto the pyridine ring, which can then serve as a handle for further cross-coupling reactions.

Synthesis of Multifunctional Derivatives for Advanced Chemical Biology Probes and Tools

The unique structural scaffold of this compound, featuring a primary amine, a carboxylic acid, and a pyridine ring, makes it a versatile building block for the synthesis of multifunctional derivatives. These derivatives are of significant interest in chemical biology, where they can be employed as probes, linkers, and tools to study biological systems. The development of such molecules hinges on the ability to selectively modify the different functional groups present in the parent compound.

A common strategy to achieve selective functionalization is through the use of orthogonal protecting groups. This approach allows for the modification of one functional group while the others are temporarily masked. For instance, the aminomethyl group can be protected with a tert-butyloxycarbonyl (Boc) group, which is stable under a variety of reaction conditions but can be readily removed with acid. Similarly, the carboxylic acid can be protected as an ester, for example, a methyl or ethyl ester, which can be later hydrolyzed under basic conditions.

With a suitable protection strategy in place, a wide array of functionalities can be introduced. For example, the free amino group can be acylated with activated esters, such as N-hydroxysuccinimide (NHS) esters, of various reporter molecules like fluorophores or biotin. This allows for the creation of fluorescent probes for cellular imaging or affinity probes for protein isolation, respectively.

Conversely, with the amino group protected, the carboxylic acid can be activated, for example with carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS), to form an amide bond with a variety of amines. This strategy is widely used to couple the picolinic acid scaffold to peptides, proteins, or other small molecules.

The pyridine ring itself can also be a site for further derivatization, although this is generally more challenging than modifying the amine or carboxylic acid groups. Electrophilic aromatic substitution reactions on the pyridine ring can be used to introduce additional functional groups, with the position of substitution being directed by the existing substituents.

The following table summarizes some key derivatization strategies for the synthesis of multifunctional derivatives of this compound:

Target Functional GroupDerivatization StrategyReagentsResulting DerivativeApplication
Amino GroupN-AcylationFluorescein isothiocyanate (FITC)Fluorescently labeled this compoundFluorescent probe
Amino GroupBiotinylationBiotin-NHS esterBiotinylated this compoundAffinity probe
Carboxylic AcidAmide bond formationEDC, NHS, primary amineAmide derivative of this compoundBio-conjugate
Carboxylic AcidEsterificationMethanol, acid catalystMethyl ester of this compoundProtected intermediate

Investigations into Chemo- and Regioselectivity in Derivatization Reactions

The presence of multiple reactive sites in this compound necessitates a careful consideration of chemo- and regioselectivity during its derivatization. The primary amine is a potent nucleophile, while the carboxylic acid can act as an electrophile upon activation. The pyridine ring, being electron-deficient, is generally less reactive towards electrophiles than a benzene ring, but can still undergo substitution reactions.

The chemoselectivity of derivatization can often be controlled by the choice of reaction conditions, particularly the pH. At acidic pH, the amino group is protonated to form an ammonium (B1175870) salt, which significantly reduces its nucleophilicity. This allows for reactions to be directed towards the carboxylic acid group. Conversely, under neutral or slightly basic conditions, the amino group is deprotonated and highly nucleophilic, making it the preferential site of attack for electrophilic reagents such as acyl chlorides or NHS esters.

The inherent difference in reactivity between the functional groups also plays a crucial role. The amino group is generally a much stronger nucleophile than the pyridine nitrogen, meaning that reactions with electrophiles will overwhelmingly occur at the aminomethyl substituent.

Regioselectivity primarily comes into play when considering derivatization of the pyridine ring. The existing aminomethyl and carboxyl groups will influence the position of any subsequent substitution on the ring. However, given the generally harsher conditions required for pyridine derivatization compared to the facile reactions at the amine and carboxyl groups, ring functionalization is typically pursued after the other groups have been modified or protected.

The following table outlines key factors influencing the chemo- and regioselectivity in the derivatization of this compound:

FactorConditionEffect on Selectivity
pHAcidic (pH < 4)Protonation of the amino group, reducing its nucleophilicity and favoring reactions at the carboxylic acid.
pHNeutral to Basic (pH 7-9)Deprotonation of the amino group, enhancing its nucleophilicity and favoring reactions with electrophiles.
Reagent TypeElectrophiles (e.g., NHS esters, isothiocyanates)Preferential reaction with the highly nucleophilic amino group.
Reagent TypeCarbodiimides (e.g., EDC)Activation of the carboxylic acid for reaction with nucleophiles.
Protecting GroupsBoc-protection of the amineAllows for selective modification of the carboxylic acid.
Protecting GroupsEsterification of the carboxylic acidAllows for selective modification of the amino group.

By carefully controlling these factors, chemists can achieve a high degree of selectivity in the derivatization of this compound, enabling the synthesis of a wide range of complex and multifunctional molecules for advanced applications in chemical biology.

Coordination Chemistry of 3 Aminomethyl Picolinic Acid and Its Metal Complexes

Ligand Design Principles and Coordination Modes of 3-(Aminomethyl)picolinic Acid

This compound is an analogue of picolinic acid, a compound recognized for its role as a bidentate chelating agent for a variety of metal ions. scispace.com Its structure is distinguished by the presence of a carboxylic acid at the 2-position, a pyridine (B92270) ring, and an aminomethyl group at the 3-position. These features make it a potentially strong chelating agent. The structural and electronic characteristics inherent to picolinic acid derivatives render them versatile in forming stable complexes with numerous metal ions. nih.gov

The chelating ability of this compound is derived from its three potential donor atoms:

Pyridine Nitrogen: The nitrogen atom within the pyridine ring acts as a Lewis base, readily donating its lone pair of electrons to a metal center. In picolinic acid complexes, this nitrogen is a primary coordination site. sjctni.eduresearchgate.net

Carboxylate Oxygen: The carboxylic acid group at the 2-position, upon deprotonation, provides a negatively charged oxygen atom that forms a strong coordinate bond with a metal ion. The proximity of the carboxylate group to the pyridine nitrogen allows for the formation of a stable, five-membered chelate ring. sjctni.eduresearchgate.net

Aminomethyl Nitrogen: The primary amine of the aminomethyl group at the 3-position introduces a third donor site. This nitrogen atom can coordinate to the same metal center, creating a second five-membered chelate ring involving the pyridine nitrogen and the aminomethyl nitrogen. The basicity of this amine group enhances the ligand's affinity for metal ions.

The combination of these three donor groups in a single molecule allows this compound to act as a tridentate ligand, binding to a metal ion through two nitrogen atoms and one oxygen atom (an N,N,O donor set).

Based on its structure, this compound is expected to function as a tridentate ligand. The formation of two stable, five-membered chelate rings upon coordination with a metal ion is a significant driving force for complexation, a phenomenon known as the chelate effect.

The coordination of one molecule of this compound would occupy three sites in the metal's coordination sphere. Consequently, for metal ions that commonly exhibit an octahedral geometry, such as many divalent and trivalent transition metals, two molecules of the ligand could coordinate to form a stable [M(L)₂] complex. Alternatively, one ligand molecule could bind along with other monodentate or bidentate co-ligands (like water, halides, or other bases) to satisfy the metal's coordination number. For instance, picolinic acid itself can form [M(Pic)₃] complexes with trivalent ions like Ga(III), fully occupying an octahedral coordination geometry. nih.gov The rigid structure of the pyridine ring and the flexible aminomethyl arm allow the ligand to adapt to the geometric preferences of different metal ions.

Synthesis and Structural Characterization of Metal Complexes with this compound

While specific synthesis and structural data for complexes of this compound are not available in the surveyed literature, the synthesis of complexes with analogous picolinic acid derivatives is well-documented. Typically, these syntheses involve reacting the ligand with a metal salt in a suitable solvent.

For example, metal complexes of picolinic acid are generally prepared by refluxing the metal salt and the ligand in a 1:3 molar ratio in ethanol. The resulting complexes can then be crystallized by concentrating and cooling the solution. sjctni.edu Similarly, gallium(III) picolinate (B1231196) complexes have been synthesized by reacting gallium(III) nitrate (B79036) with picolinic acid in a heated aqueous solution, leading to the formation of crystals upon slow evaporation. nih.gov

Picolinic acid and its derivatives form stable complexes with a wide range of divalent transition metals. The resulting complexes are often neutral and lipophilic. sjctni.edu The coordination environment is typically octahedral, although distortions can occur, particularly with Cu(II) due to the Jahn-Teller effect. sjctni.edu

Studies on analogous systems provide insight into the expected structures. For instance, the X-ray structure of a complex involving a manganese(II) ion and a macrocyclic ligand functionalized with a 6-(methyl)picolinic acid arm, Hnompa, revealed a seven-coordinate Mn(II) center in the solid state. researchgate.net In solution, however, the Mn(II) ion was found to be six-coordinate, bound to the five donor atoms of the ligand and one water molecule. researchgate.net Research on mixed-ligand complexes of Cu(II) with picolinic acid and other heterocyclic bases has shown that the picolinate ligand binds as a bidentate N,O donor, forming a five-membered ring. researchgate.net

Table 1: Examples of Divalent Metal Ion Complexes with Picolinic Acid Analogues

Metal Ion Ligand Observed Geometry Method of Characterization Reference
Mn(II) Hnompa* Six-coordinate (in solution) NMRD, ¹⁷O NMR researchgate.net
Co(II) Picolinic Acid Octahedral cation, Tetrahedral anion** Electronic Spectra, Conductance sjctni.edu
Ni(II) Picolinic Acid Octahedral Electronic Spectra, Magnetic Moment sjctni.edu
Cu(II) Picolinic Acid Distorted Octahedral Electronic Spectra, EPR sjctni.eduresearchgate.net
Zn(II) Picolinic Acid Not specified Potentiometric Titration asianpubs.org

*Hnompa = 6-((1,4,7-triazacyclononan-1-yl)methyl)picolinic acid **Observed as [Co(PA)₂][CoCl₄]

The ability of picolinic acid derivatives to form highly stable complexes with trivalent metal ions has made them attractive candidates for radiopharmaceutical applications. The development of chelators for radioisotopes like ⁶⁸Ga(III), ¹¹¹In(III), and ¹⁷⁷Lu(III) is a major area of research.

A study on Ga(III) complexation by picolinic acid (HPic) demonstrated the formation of a crystalline [Ga(Pic)₃]·H₂O complex. nih.gov X-ray diffraction confirmed that the Ga(III) ion is coordinated by the nitrogen and carboxylate oxygen atoms of the three picolinic acid ligands, resulting in a stable octahedral geometry. nih.gov Picolinic acid-based bispidine ligands have also been investigated for complexing In(III) and Lu(III), showing the suitability of the picolinate moiety for sequestering these ions. researchgate.net The robust nature of these complexes is crucial for preventing the release of the radioactive metal ion in vivo.

Solution State Coordination Behavior and Thermodynamics of Metal-Ligand Interactions

The stability of metal complexes in solution is quantified by their stability constants (log K). Higher values indicate stronger metal-ligand binding. Potentiometric titration is a common method used to determine these constants.

Table 2: Stability Constants for Metal Complexes with Picolinic Acid Analogues

Metal Ion Ligand Species Stability Constant (log β or log K) Reference
Ga(III) Picolinic Acid [Ga(Pic)₂]⁺ logβ₀₂₁ = 16.23 nih.gov
Ga(III) Picolinic Acid [Ga(Pic)₃] logβ₀₃₁ = 20.86 nih.gov
Mn(II) Hnompa* [Mn(nompa)]⁺ logK(MnL) = 10.28 researchgate.net

*Hnompa = 6-((1,4,7-triazacyclononan-1-yl)methyl)picolinic acid

These high stability constants are indicative of the strong chelation provided by the picolinate group and associated donor atoms, a property that would be expected to be present in complexes of this compound.

Based on a comprehensive review of available scientific literature, there is insufficient specific data published on the chemical compound This compound to generate a thorough and scientifically accurate article that adheres to the provided detailed outline.

The search for research findings related to its coordination chemistry, structural elucidation, and catalytic applications yielded the following results:

Coordination Chemistry (Potentiometry and Spectroscopy): While extensive research exists on the protonation and stability constants for a wide variety of picolinic acid derivatives, no specific potentiometric or spectroscopic speciation studies for this compound could be located. The available literature focuses on related compounds such as 3-aminopicolinic acid, 3-hydroxypicolinic acid, and complex polydentate ligands that incorporate a picolinate moiety. researchgate.netmdpi.comresearchgate.netasianpubs.orgresearchgate.net

Structural Elucidation (X-ray Diffraction and Conformational Analysis): There is a significant body of work on the single crystal X-ray diffraction of metal complexes with various picolinic acid derivatives. nih.govresearchgate.netijcce.ac.irresearchgate.netresearchpublish.comjocpr.com However, no crystal structures for complexes formed specifically with this compound have been found in the searched databases. Consequently, a conformational analysis of this specific ligand in a bound state cannot be performed.

Catalytic and Material Science Applications: Research into the catalytic activity of picolinic acid-based complexes is an active field. scirp.orgmdpi.com Studies have explored complexes of related ligands like 6-(morpholinomethyl)picolinic acid and various aminophosphine-picolinyl ligands in catalytic processes. rsc.org However, no investigations detailing the use of this compound metal complexes in organic transformations or redox processes were identified. One study noted an unsuccessful attempt to synthesize the isomeric 4-(aminomethyl)picolinic acid, suggesting that the target ligand itself may not be readily accessible. umsl.edu

Due to the strict requirement to focus solely on "this compound" and not introduce information from outside the specified scope, it is not possible to provide the requested detailed content for each section and subsection. Constructing the article would require speculation or the use of data from related but distinct chemical compounds, which would violate the core instructions of accuracy and specificity.

Table of Compounds Mentioned in Literature Search

Catalytic and Material Science Applications of this compound Metal Complexes

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

A comprehensive search of scientific databases and research literature indicates that there are no published studies on the use of this compound as an organic linker for the synthesis of metal-organic frameworks or coordination polymers. Consequently, there are no research findings, structural data, or characterization of such materials to report. This represents a clear gap in the current body of research and an opportunity for future investigation in the field of crystal engineering and materials science.

Advanced Spectroscopic Characterization of 3 Aminomethyl Picolinic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamics

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure by providing chemical shifts (δ) and spin-spin coupling constants (J). The chemical shift of a nucleus is indicative of its electronic environment, while coupling constants reveal information about adjacent nuclei.

For 3-(Aminomethyl)picolinic acid, the ¹H NMR spectrum is expected to show distinct signals for the three protons on the pyridine (B92270) ring and the two protons of the aminomethyl (-CH₂) group. The aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. chemicalbook.com The specific shifts are influenced by the positions of the carboxylic acid and aminomethyl substituents. The methylene (B1212753) protons of the aminomethyl group are expected to appear as a singlet further upfield.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. mdpi.com The spectrum for this compound would display seven distinct signals: six for the pyridine ring carbons (including the carboxyl carbon) and one for the aminomethyl carbon. The carboxyl carbon (C=O) is typically the most downfield signal, often appearing above 160 ppm. chemicalbook.com Aromatic carbons resonate in the δ 120-150 ppm range, while the aliphatic aminomethyl carbon would be found significantly upfield. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound in a suitable solvent (e.g., DMSO-d₆) Note: These are predicted values based on the analysis of picolinic acid and related structures. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
H4~7.8Doublet (d)138.0
H5~7.5Triplet (t) or dd126.0
H6~8.6Doublet (d)148.0
-CH₂-~3.9Singlet (s)45.0
-NH₂VariableBroad Singlet (br s)-
C2--150.0
C3--140.0
C7 (-COOH)~13.0Broad Singlet (br s)167.0

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show cross-peaks connecting adjacent protons on the pyridine ring, confirming the H4-H5 and H5-H6 spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. columbia.edu This is essential for assigning the carbon signals. An HSQC spectrum would show correlations between H4 and C4, H5 and C5, H6 and C6, and the methylene protons with the aminomethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is vital for connecting different parts of the molecule. columbia.edu Key HMBC correlations would include the methylene protons showing a correlation to the ring carbons C3 and C4, and the ring proton H4 showing a correlation to the carboxyl carbon (C7), thus confirming the substitution pattern. mdpi.com

Table 2: Expected Key 2D NMR Correlations for this compound

Experiment Correlating Protons (¹H) Correlating Nuclei (¹H or ¹³C) Information Gained
COSYH4H5Connectivity of ring protons
COSYH5H6Connectivity of ring protons
HSQCH4, H5, H6, -CH₂-C4, C5, C6, -CH₂- (respectively)Direct C-H attachments
HMBC-CH₂-C3, C4Position of aminomethyl group
HMBCH4C2, C3, C5, C7Confirmation of ring structure and substituent positions
HMBCH6C2, C4, C5Confirmation of ring structure

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally fragile molecules like amino acids. nih.gov this compound, being amphoteric, can be readily analyzed in both positive and negative ion modes.

Positive Ion Mode: In this mode, the molecule is expected to be protonated, primarily at the basic nitrogen of the pyridine ring or the amino group, to form the pseudomolecular ion [M+H]⁺. nih.gov Given the molecular formula C₇H₈N₂O₂, the monoisotopic mass is 152.0586 Da, leading to an expected [M+H]⁺ ion at m/z 153.0659.

Negative Ion Mode: In this mode, deprotonation of the acidic carboxylic acid group would yield the [M-H]⁻ ion at m/z 151.0514.

Further structural information can be obtained via tandem mass spectrometry (MS/MS), where the parent ion is fragmented. A characteristic fragmentation in positive mode would be the loss of formic acid (HCOOH, 46 Da) or CO₂ (44 Da) from the carboxylic acid group.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). nih.gov This precision allows for the determination of the elemental composition of an ion, providing definitive confirmation of the molecular formula. For this compound, HRMS would be used to confirm that the measured mass of the [M+H]⁺ ion corresponds to the calculated exact mass for C₇H₉N₂O₂⁺ (153.0659), thereby distinguishing it from other isobaric compounds.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. arxiv.org

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its various functional moieties:

O-H Stretch: A very broad absorption band in the IR spectrum, typically between 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.

N-H Stretch: The primary amine (-NH₂) group will show two medium-intensity bands in the 3300-3500 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (-CH₂) group are found just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is a clear indicator of the carbonyl group of the carboxylic acid.

C=C and C=N Stretches: Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. researchgate.net

N-H Bend: The scissoring vibration of the primary amine usually results in a medium-intensity band around 1590-1650 cm⁻¹.

These vibrational modes provide a unique "fingerprint" for the molecule, allowing for its identification and the confirmation of its functional groups. libretexts.org

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity (IR)
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
AmineN-H Stretch3300 - 3500 (two bands)Medium
Aromatic RingC-H Stretch3000 - 3100Medium to Weak
MethyleneC-H Stretch2850 - 2960Medium
CarbonylC=O Stretch1700 - 1730Strong
AmineN-H Bend1590 - 1650Medium
Aromatic RingC=C / C=N Stretches1400 - 1600Medium to Strong
Carboxylic AcidC-O Stretch1210 - 1320Medium

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the pyridine ring, the carboxylic acid group, and the aminomethyl group.

The carboxylic acid group gives rise to a very broad O-H stretching vibration, typically centered around 3000 cm⁻¹, which often overlaps with the C-H stretching bands. vscht.cz The carbonyl (C=O) stretching vibration is a strong, sharp band usually appearing in the region of 1730-1700 cm⁻¹. libretexts.org Intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen can influence the position and shape of these bands. jst.go.jp

The aminomethyl group (-CH₂NH₂) will show N-H stretching vibrations in the 3400-3300 cm⁻¹ region. Primary amines typically display two bands in this area corresponding to symmetric and asymmetric stretching modes. The N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹. researchgate.net

The pyridine ring itself has a series of characteristic vibrations. C-H stretching vibrations of the aromatic ring protons appear above 3000 cm⁻¹. vscht.cz C=C and C=N ring stretching vibrations occur in the 1600-1400 cm⁻¹ region. researchgate.net The substitution pattern on the pyridine ring influences the exact position and intensity of these bands, providing a fingerprint for the molecule.

Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300-2500Broad, Strong
C=O Stretch1730-1700Strong
C-O Stretch1320-1210Medium
O-H Bend1440-1395Medium, Broad
Amino GroupN-H Asymmetric Stretch~3350Medium
N-H Symmetric Stretch~3280Medium
N-H Scissoring1650-1580Medium
Pyridine RingAromatic C-H Stretch3100-3000Medium
C=C, C=N Ring Stretch1600-1430Medium-Strong
C-H In-plane Bend1300-1000Medium
C-H Out-of-plane Bend900-675Strong
Methylene GroupC-H Stretch2960-2850Medium

Note: This table is based on typical vibrational frequencies for the respective functional groups. Actual experimental values for this compound may vary.

Upon complexation with a metal ion, significant changes in the IR spectrum are observed. The broad O-H band of the carboxylic acid disappears, and the C=O stretching band is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group (COO⁻). The asymmetric stretch typically appears at a higher frequency (1650-1590 cm⁻¹) than the symmetric stretch (1440-1360 cm⁻¹). The separation between these two bands (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). researchgate.net Shifts in the pyridine ring vibrations also occur upon coordination to a metal center, indicating the involvement of the pyridine nitrogen in bonding. acs.org

Raman Spectroscopy

Raman spectroscopy, a complementary technique to IR spectroscopy, provides information about molecular vibrations based on inelastic scattering of monochromatic light. For this compound, Raman spectroscopy is particularly useful for studying the vibrations of the pyridine ring, as these modes are often strong and well-defined in the Raman spectrum.

Key features in the Raman spectrum of picolinic acid derivatives include the ring breathing modes, which are sensitive to substitution and coordination. researchgate.net For picolinic acid, characteristic bands are observed around 838 cm⁻¹ and 1038 cm⁻¹. researchgate.net The introduction of the aminomethyl group at the 3-position is expected to cause shifts in these and other ring modes. The C-H stretching vibrations of the pyridine ring and the aminomethyl group will also be present.

Upon deprotonation and complexation, changes in the Raman spectrum can be correlated with structural changes. For instance, the deprotonation of the pyridine ring nitrogen in picolinic acid solutions leads to the appearance of new bands at 1437 and 1475 cm⁻¹. researchgate.net Similar pH-dependent studies could be used to probe the acid-base equilibria of this compound.

Table 2: Representative Raman Bands for Picolinic Acid and Expected Regions for this compound

Vibrational Assignment (Picolinic Acid)Wavenumber (cm⁻¹)Expected Region for this compound
Ring Deformation~620600-650
Ring Breathing~838820-860
Ring Breathing~10381020-1060
C-H In-plane Bend~11501140-1180
Carboxylate Symmetric Stretch (in complexes)~14001380-1420
Ring Stretching~14751460-1500
Carboxylate Asymmetric Stretch (in complexes)~16001580-1620
C=O Stretch (of COOH)~17001680-1720

Note: This table uses data from picolinic acid as a reference. researchgate.net The exact positions for this compound will be influenced by the aminomethyl substituent.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Complex Formation Studies

Electronic absorption (UV-Visible) spectroscopy probes the electronic transitions within a molecule or complex. For this compound, the spectrum is expected to be dominated by π → π* transitions within the pyridine ring, typically occurring in the ultraviolet region (< 300 nm).

The true utility of this technique for this compound lies in the study of its metal complexes. The formation of coordination compounds with transition metals gives rise to new absorption bands in the visible region of the spectrum, which are responsible for their color. These bands arise from two main types of electronic transitions:

d-d Transitions: These involve the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the metal center. These transitions are typically weak but provide valuable information about the geometry of the complex and the ligand field splitting energy. For example, copper(II) complexes of picolinic acid show a broad absorption band around 600-900 nm, characteristic of a distorted octahedral geometry. orientjchem.orgresearchgate.net

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the transfer of an electron between the metal and the ligand. Ligand-to-metal charge transfer (LMCT) bands are common in complexes where the ligand is easily oxidized and the metal is in a high oxidation state.

Studies on the V(III)-picolinic acid system have shown how UV-Vis spectroscopy can be used to identify different complex species that form in solution at various pH values. researchgate.net Similar studies with this compound would allow for the determination of complex stoichiometry and stability constants.

Table 3: Representative Electronic Absorption Data for Picolinic Acid Metal Complexes

Metal ComplexTransitionWavelength (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
[Cu(picolinate)₂(H₂O)₂]d-d~654~50
[Ni(picolinate)₂(H₂O)₂]³A₂g → ³T₁g(P)~356~20
[Co(picolinate)₂(H₂O)₂]⁴T₁g(F) → ⁴T₁g(P)~510~10
V(III)-picolinate speciesd-d400-800Varies with species

Note: Data compiled from various sources for picolinate (B1231196) complexes to illustrate typical values. orientjchem.orgresearchgate.netresearchgate.net The aminomethyl group in this compound may cause shifts in these absorption maxima.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique specifically for studying species with unpaired electrons, such as transition metal complexes in certain oxidation states (e.g., Cu(II), Mn(II), V(IV), Fe(III)). ionicviper.org For complexes of this compound, EPR can provide detailed information about the electronic structure and the immediate coordination environment of the paramagnetic metal center.

The EPR spectrum is characterized by the g-tensor and hyperfine coupling constants (A-tensor) .

The g-tensor reflects the interaction of the unpaired electron's spin with the external magnetic field. Its deviation from the free-electron g-value (gₑ ≈ 2.0023) provides insight into the electronic structure and symmetry of the metal center. For instance, Cu(II) complexes with axial symmetry typically show two g-values, g∥ and g⊥. ethz.ch

The hyperfine coupling constant (A) arises from the interaction of the electron spin with the magnetic moment of the metal nucleus (e.g., ⁶³Cu, ⁶⁵Cu, ⁵⁵Mn) and, in some cases, with ligand nuclei (superhyperfine coupling). This provides information about the nature of the metal-ligand bond and the delocalization of the unpaired electron onto the ligands. rsc.org

EPR studies on Mn(II) complexes with pyridine-containing ligands have been used to identify the formation of mixed-valence Mn(III)/Mn(IV) intermediates in catalytic cycles. mdpi.comresearchgate.net Similarly, for a potential paramagnetic complex of this compound, such as a Cu(II) complex, EPR would be invaluable for confirming the oxidation state and elucidating the coordination geometry. mdpi.comodinity.com

Table 4: Representative EPR Parameters for Cu(II) and Mn(II) Complexes with Pyridine-Based Ligands

Complex TypeMetal Iong-valuesA-values (Hyperfine Coupling)
Axial Cu(II) ComplexCu(II) (d⁹)g∥ ≈ 2.2-2.4, g⊥ ≈ 2.04-2.10A∥ ≈ (150-200) x 10⁻⁴ cm⁻¹
Low-spin Mn(II) ComplexMn(II) (d⁵)g₁ ≈ 2.06, g₂ ≈ 2.03, g₃ ≈ 1.91A(⁵⁵Mn) ≈ 75 G
High-spin Mn(II) ComplexMn(II) (d⁵)g ≈ 2.0A(⁵⁵Mn) ≈ 90-95 G

Note: This table presents typical ranges of EPR parameters for illustrative purposes, based on data from analogous complexes. ethz.chrsc.org Specific values for complexes of this compound would depend on the precise coordination environment.

X-ray Diffraction Analysis for Solid-State Structure Elucidation of this compound and its Complexes

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact molecular conformation and coordination geometry in metal complexes.

For this compound, an XRD study would confirm the planarity of the pyridine ring and the relative orientation of the aminomethyl and carboxylic acid substituents. Crucially, it would elucidate the details of the intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. The zwitterionic nature of the molecule in the solid state, if present, would be unambiguously determined.

In the context of its metal complexes, XRD analysis is indispensable. It can reveal:

The coordination number and geometry of the metal center (e.g., octahedral, tetrahedral, square planar). mdpi.com

The coordination mode of the this compound ligand (e.g., bidentate N,O-chelation, monodentate, bridging).

The presence and coordination of other ligands, such as water molecules or counter-ions. researchgate.net

Table 5: Representative Crystallographic Data for a Metal Complex of a Picolinic Acid Derivative, [Zn(2-amino-picolinate)₂(H₂O)]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.4025(4)
b (Å)17.1565(15)
c (Å)12.9867(9)
β (°)94.661(3)
Coordination GeometryHexa-coordinated
Key Bond LengthsZn-N (pyridine), Zn-O (carboxylate), Zn-O (water)
Key Intermolecular InteractionsHydrogen bonding involving coordinated water and amine groups

Note: Data is for a structurally related complex, [Cd(OAc)₂(2Ampic)₂], to illustrate the type of information obtained from X-ray diffraction. mdpi.com (Corrected from Zn to Cd as per the source). The structural parameters for this compound and its complexes would be unique.

Computational and Theoretical Studies on 3 Aminomethyl Picolinic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties, Reactivity, and Acidity Constants

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying medium-sized molecules like 3-(Aminomethyl)picolinic acid. physchemres.orgnih.gov

Electronic Properties and Reactivity: The electronic character of a molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. ekb.eg

From these orbital energies, several global reactivity descriptors can be calculated to predict a molecule's behavior in chemical reactions. nih.gov These descriptors provide a quantitative measure of its reactivity. For instance, in studies of other picolinic acid derivatives, DFT has been used to calculate these parameters to understand how substituents affect the molecule's electronic structure and reactivity. researchgate.net

Table 1: Key Global Reactivity Descriptors Calculated via DFT

DescriptorFormulaChemical Significance
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap implies greater hardness.
Chemical Potential (μ)μ = -(I + A) / 2The "escaping tendency" of electrons from a system.
Electronegativity (χ)χ = -μ = (I + A) / 2The power of an atom or molecule to attract electrons.
Electrophilicity Index (ω)ω = μ2 / 2ηA measure of the energy lowering of a system when it accepts electronic charge from the environment. ekb.eg

These descriptors can be calculated for this compound to predict its reactivity towards various chemical species.

Acidity Constants (pKa): Computational methods are also employed to predict the acid dissociation constants (pKa) of ionizable groups. nih.govresearchgate.net For this compound, there are two such groups: the carboxylic acid and the aminomethyl group. The pKa values are critical as they determine the molecule's charge state at a given pH, which in turn influences its solubility, membrane permeability, and metal-binding affinity.

The prediction of pKa values is typically achieved by calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent using a thermodynamic cycle. mdpi.comresearchgate.net This approach combines high-level quantum mechanical calculations for the gas-phase energies of the protonated and deprotonated species with a solvation model (such as the Polarizable Continuum Model, PCM) to account for the significant effect of the solvent. mdpi.com The inclusion of explicit solvent molecules in the calculation can further refine the accuracy of the predictions. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes, Ligand Flexibility, and Solvent Effects

While quantum mechanics describes the electronic structure of a molecule in a static state, Molecular Dynamics (MD) simulations provide a dynamic picture of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes, molecular flexibility, and interactions with the surrounding environment, particularly solvents. mdpi.com

For this compound, MD simulations can reveal the range of shapes (conformations) the molecule can adopt. This is governed by the rotation around single bonds, such as the C-C bond connecting the aminomethyl group to the pyridine (B92270) ring and the C-C bond of the carboxylic acid group. Understanding this conformational flexibility is vital, as the molecule's shape influences its ability to bind to metal ions or biological targets.

Furthermore, MD simulations explicitly model the solvent, typically water, which is crucial for accurately representing the molecule's behavior in a physiological or environmental context. Ab initio MD simulations, which use quantum mechanical calculations to determine forces, have been used to study the adsorption of the parent picolinic acid on surfaces in an aqueous environment, demonstrating how the molecule interacts with both the surface and surrounding water molecules. acs.org Such simulations for this compound would clarify how water molecules form hydrogen bonds with the carboxylic acid, the amino group, and the pyridine nitrogen, thereby influencing its preferred conformation and reactivity.

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, vibrational frequencies) for Validation of Experimental Data

Computational chemistry provides an invaluable tool for predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure and assign its spectral features.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. nih.gov The standard approach involves geometry optimization of the molecule followed by a calculation of the magnetic shielding tensors, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govrsc.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane.

Accurate predictions require careful consideration of molecular conformation and solvent effects. idc-online.com Comparing the calculated chemical shifts with experimental values serves as a stringent test of the computed structure. researchgate.net High correlation between the predicted and measured spectra provides strong confidence in the structural assignment. researchgate.net For this compound, this method can be used to assign each proton and carbon signal in its experimental NMR spectrum.

Table 2: Illustrative Comparison of Calculated vs. Experimental NMR Shifts

Atom PositionCalculated ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Difference (ppm)
C2 (C-COOH)168.5167.9+0.6
C3 (C-CH₂NH₂)148.2147.5+0.7
C4125.1124.8+0.3
C5138.0137.4+0.6
C6123.3122.9+0.4

This table provides a hypothetical example of the data generated from DFT-based NMR predictions for structural validation.

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks observed in infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, each vibrational mode (e.g., C=O stretch, N-H bend, C-H stretch) can be identified and its frequency and intensity calculated. nih.gov This information is crucial for the correct assignment of experimental spectra, as it connects specific absorption bands to the motions of specific atoms within the molecule. unimi.it

Computational Studies on Metal-Ligand Binding Affinities, Geometries, and Coordination Preferences

A primary application of picolinic acid and its derivatives is in coordination chemistry, owing to their ability to form stable complexes with metal ions. This compound is a potential tridentate ligand, capable of binding a metal ion through the pyridine nitrogen, the amino nitrogen, and one of the carboxylate oxygens.

Computational methods, especially DFT, are widely used to study these metal-ligand interactions. mdpi.com These studies can:

Predict Binding Geometries: Calculations can determine the most stable three-dimensional arrangement of the ligand around the metal ion, including key bond lengths and angles. researchgate.net

Calculate Binding Affinities: The strength of the interaction can be quantified by calculating the binding energy or Gibbs free energy of complexation. nih.gov This allows for the comparison of binding strengths for different metal ions or for modified ligands.

Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can be used to investigate the nature of the coordination bonds, revealing the extent of charge transfer from the ligand to the metal ion. researchgate.net

For example, DFT studies on the binding of dipicolinic acid with hydrated iron (Fe²⁺) have detailed the thermochemistry of complexation and analyzed the frontier orbitals and chemical bonding of the resulting complexes. researchgate.net Similar calculations for this compound with various physiologically relevant metal ions (e.g., Zn²⁺, Fe³⁺, Cu²⁺) would provide fundamental insights into its chelating properties.

Table 3: Typical Parameters from DFT Studies of Metal-Ligand Complexes

Calculated ParameterSignificance
Binding Energy (ΔEbind)Quantifies the stability of the complex; a more negative value indicates stronger binding.
Metal-Ligand Bond LengthsProvides structural details of the coordination sphere (e.g., M-N, M-O distances).
Coordination Bond AnglesDefines the geometry of the complex (e.g., octahedral, tetrahedral).
NBO Charge on Metal/LigandIndicates the degree of electron transfer upon complex formation.

In Silico Design and Virtual Screening of Novel Aminomethyl Picolinate (B1231196) Analogs with Predicted Properties

The knowledge gained from the computational studies described above serves as a foundation for the rational, in silico design of new molecules. nih.gov By understanding the structure-property relationships of this compound, researchers can computationally design novel analogs with enhanced or modified properties, such as improved metal-binding selectivity, different solubility profiles, or affinity for a specific biological target.

Virtual Screening is a key computational technique in this process. nih.gov It involves screening large libraries of chemical compounds against a target to identify those with a high likelihood of possessing a desired activity. mdpi.com The process typically involves:

Library Generation: A virtual library of analogs can be created by systematically modifying the this compound scaffold (e.g., adding substituents at different positions on the pyridine ring).

Screening: These analogs are then computationally evaluated. If the goal is to find a better chelator, DFT calculations could be used to predict the binding energy for each analog with a target metal ion. If the target is a protein, molecular docking would be used to predict the binding pose and score the affinity of each analog within the protein's active site. mdpi.com

Hit Identification: Compounds that meet specific criteria (e.g., high predicted binding affinity, favorable drug-like properties) are identified as "hits" for further computational analysis or experimental synthesis and testing. youtube.com

This in silico approach accelerates the discovery process by prioritizing the most promising candidates, thereby saving significant time and resources compared to synthesizing and testing every possible analog. mdpi.com

Biological Research Investigations Involving 3 Aminomethyl Picolinic Acid Excluding Clinical Data

Exploration of Biochemical Precursor Roles in Metabolic Pathways and Metabolomics Research

No specific studies detailing the role of 3-(Aminomethyl)picolinic acid as a biochemical precursor in metabolic pathways were identified. Research on related compounds, such as picolinic acid, indicates involvement in the kynurenine (B1673888) pathway as a catabolite of tryptophan. nih.govnih.govnih.govwikipedia.org However, the metabolic fate or precursor role of the aminomethyl derivative remains uncharacterized in published metabolomics research.

Investigation of Antimicrobial Properties in In Vitro Models and Mechanistic Studies

There is no available research focused on the in vitro antimicrobial properties or the mechanistic pathways of this compound. While picolinic acid itself has been investigated for its antimicrobial effects, often linked to its metal-chelating properties, these findings cannot be extrapolated to its 3-aminomethyl derivative without specific experimental evidence. nih.govnih.govresearchgate.net

Research into Anti-inflammatory Mechanisms and Modulation of Inflammatory Pathways

Scientific literature lacks studies on the anti-inflammatory mechanisms of this compound. General research into picolinic acid suggests it may have immunomodulatory effects, but there are no dedicated studies on how the 3-aminomethyl substitution impacts its activity or its potential to modulate inflammatory pathways.

Studies on Anti-cancer Activities in Cell Culture Models and Elucidation of Cellular Effects

No studies reporting on the anti-cancer activities of this compound in cell culture models were found. While derivatives of picolinic acid have been synthesized and tested for cytotoxic effects against cancer cell lines, specific data for the this compound compound is not present in the reviewed literature. pensoft.netnih.govnih.gov Therefore, its cellular effects and potential as an anti-cancer agent are currently unknown.

Elucidation of Specific Molecular Targets and Mechanisms of Action in Biological Systems

Specific molecular targets and mechanisms of action for this compound have not been elucidated in the available scientific literature.

Interactions with Metalloproteins and Zinc Finger Proteins

There is no direct evidence or research available that investigates the interactions between this compound and metalloproteins or zinc finger proteins. Picolinic acid is known to act as a chelating agent and can interact with zinc finger proteins, but it is undetermined how the addition of an aminomethyl group at the 3-position affects these binding properties. drugbank.com

Modulation of Enzyme Activity (e.g., kinases, hexokinase)

No research data is available to suggest that this compound modulates the activity of enzymes such as kinases or hexokinase. The broader class of picolinic acid derivatives has been explored for various enzyme inhibition potentials, but specific assays involving this compound have not been reported. mdpi.com

Contribution to the Understanding of Pyridine (B92270) Carboxylic Acid Biology within the Kynurenine Pathway and Tryptophan Metabolism

The contribution of this compound to the understanding of pyridine carboxylic acid biology within the context of tryptophan metabolism and the kynurenine pathway has not been specifically elucidated in available research. The kynurenine pathway is a major route for tryptophan catabolism, producing several neuroactive metabolites. nih.govwikipedia.org One of the end-products of this pathway is picolinic acid, which is known to be a neuroprotective agent. mdpi.commdpi.com

The pathway proceeds from tryptophan to kynurenine, which is then metabolized through several branches. mdpi.com One branch leads to the formation of 3-hydroxyanthranilic acid, which can then be converted to picolinic acid via the enzyme 2-amino-3-carboxymuconate-6-semialdehyde-decarboxylase (ACMSD). nih.gov Picolinic acid itself is recognized for its immunological and neuroprotective effects, partly through its ability to chelate metal ions. mdpi.commdpi.com While picolinic acid is an endogenous metabolite of this pathway, there is no evidence in the reviewed literature to suggest that this compound is a naturally occurring metabolite or that its specific biological role within this pathway has been investigated. The research focus remains on the parent picolinic acid and its balance with other kynurenine metabolites like the excitotoxin quinolinic acid. encyclopedia.pubnih.gov

Table 1: Key Enzymes and Metabolites in the Picolinic Acid Branch of the Kynurenine Pathway

PrecursorEnzymeProduct
3-Hydroxyanthranilic acid3-hydroxyanthranilic acid dioxygenase (3-HAO)2-amino-3-carboxymuconate semialdehyde
2-amino-3-carboxymuconate semialdehyde2-amino-3-carboxymuconate-6-semialdehyde-decarboxylase (ACMSD)Picolinic acid

This table outlines the direct enzymatic steps leading to the synthesis of the parent compound, picolinic acid, within the kynurenine pathway. Data on the involvement of this compound is not available.

Future Research Directions and Translational Opportunities

Development of Sustainable and Green Synthetic Routes for Complex 3-(Aminomethyl)picolinic Acid Architectures

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. scienceinfo.comsphinxsai.com For this compound and its derivatives, moving beyond traditional multi-step synthetic pathways that may involve hazardous reagents is a primary goal. umsl.edunih.gov Future research will likely focus on developing catalytic systems that enable more efficient and environmentally benign syntheses. researchgate.net This includes the use of novel heterogeneous catalysts, such as metal-organic frameworks (MOFs), which can offer high yields and easy separation from the reaction mixture. rsc.org The exploration of biocatalysis, using enzymes to perform specific chemical transformations, also presents a promising avenue for creating complex chiral architectures of aminomethyl picolinates under mild, aqueous conditions.

Key areas for development include one-pot multi-component reactions that can construct the core structure with high atom economy, thereby reducing waste. sphinxsai.comrsc.org The use of greener solvents, such as water or supercritical CO2, and energy-efficient reaction methods like microwave or ultrasound-assisted synthesis will be crucial in minimizing the environmental footprint of producing these valuable compounds. scienceinfo.com

Table 1: Comparison of Synthetic Methodologies for Picolinic Acid Derivatives

Parameter Conventional Synthesis Emerging Green Routes
Catalysts Homogeneous metal catalysts Heterogeneous catalysts (e.g., MOFs), Biocatalysts (enzymes) researchgate.netrsc.org
Solvents Often volatile organic compounds (VOCs) Water, Supercritical CO2, Ionic Liquids scienceinfo.com
Efficiency Multi-step, lower atom economy One-pot reactions, higher atom economy sphinxsai.com
Energy Input Conventional heating Microwave, Sonication scienceinfo.com

| Byproducts | Often stoichiometric waste | Minimal, often water is the only byproduct organic-chemistry.org |

Rational Design of Highly Selective and Tunable Metal Chelators and Catalysts with this compound Scaffolds

The inherent structure of this compound, featuring a bidentate picolinate (B1231196) core, makes it an excellent scaffold for creating highly specific metal chelators. wikipedia.orgnih.gov This capability is vital in fields ranging from medicine, for treating metal overload diseases, to environmental remediation. mdpi.comnih.gov Future research will focus on the rational design of derivatives to achieve high selectivity for specific metal ions. By modifying the substituents on the pyridine (B92270) ring and the aminomethyl group, researchers can fine-tune the electronic properties and steric environment of the binding pocket, enhancing affinity for target ions like iron, copper, and zinc while minimizing interaction with others. researchgate.netresearchgate.net

Furthermore, the metal complexes formed from these ligands hold significant potential as catalysts. nih.govmdpi.com Research is moving towards creating tunable catalysts where the ligand architecture dictates the catalytic activity and selectivity of the metal center. organic-chemistry.orgfrontiersin.org For instance, molybdenum(VI) dioxide complexes stabilized by substituted picolinic acid ligands have already shown promise in catalyzing the formation of oxazolines and thiazolines, which are important pharmaceutical intermediates. organic-chemistry.orgnih.gov The development of chiral this compound derivatives could lead to new asymmetric catalysts for producing enantiomerically pure compounds, a key requirement in the pharmaceutical industry.

Exploration of Novel Biological Targets and Pre-clinical Therapeutic Avenues for Aminomethyl Picolinates

While the parent compound, picolinic acid, is a known metabolite of tryptophan with various biological effects, the therapeutic potential of its derivatives, including this compound, is an expanding field of research. wikipedia.orgnih.gov Future investigations will aim to identify and validate novel biological targets for these compounds. Pyridine carboxylic acid derivatives have shown promise as inhibitors for a range of enzymes, making them attractive candidates for drug discovery programs targeting diseases like cancer and neurodegenerative disorders. nih.govmdpi.com

Pre-clinical studies will focus on evaluating the efficacy of newly designed aminomethyl picolinates against specific disease models. For example, their ability to chelate metal ions could be harnessed to disrupt metalloenzymes crucial for pathogen survival or to modulate metal-induced oxidative stress in neurodegenerative conditions. mdpi.comnih.gov The development of derivatives that can inhibit specific protein kinases, a major class of drug targets, is another promising direction. nih.gov Research will involve screening compound libraries against various cell lines and biological assays to uncover new therapeutic uses. mdpi.com

Table 2: Potential Therapeutic Targets for Picolinic Acid Derivatives

Target Class Potential Application Rationale
Metalloenzymes Antimicrobial, Anticancer Chelating and disrupting the function of essential metal-containing enzymes. mdpi.com
Protein Kinases Anticancer, Anti-inflammatory Inhibition of signaling pathways involved in cell proliferation and inflammation. nih.gov
Transferrin Receptors Iron-related disorders Modulation of cellular iron uptake by chelating iron and affecting receptor expression. nih.gov

| Histone Deacetylases (HDACs) | Anticancer | Designing non-hydroxamate inhibitors where the picolinate scaffold acts as a zinc-binding group. mdpi.com |

Integration of this compound Derivatives into Nanoscience, Supramolecular Chemistry, and Smart Materials

The unique structural features of this compound make it an ideal building block for the bottom-up construction of complex supramolecular architectures and advanced materials. haldiagovtcollege.ac.in The pyridine ring allows for π-π stacking interactions, while the carboxylic acid and aminomethyl groups provide sites for hydrogen bonding and coordination with metal ions. researchgate.netacs.org This combination of interactions can be exploited to create highly ordered structures like metal-organic frameworks (MOFs), gels, and liquid crystals. researchgate.net

Future research will explore the integration of these derivatives into nanoscience to develop "smart" materials that respond to external stimuli such as pH, light, or the presence of specific analytes. georgiasouthern.edu For example, polymers functionalized with this compound could be designed to selectively bind and release metal ions in response to a pH change. In nanotechnology, these molecules could serve as capping agents to stabilize nanoparticles or as linkers to assemble nanoparticles into functional arrays for applications in sensing, catalysis, and drug delivery. scienceinfo.com

Implementation of Advanced Computational Tools for Predictive Design and Accelerated Discovery in Chemical Biology and Medicinal Chemistry

The design and discovery of new molecules with desired properties can be significantly accelerated through the use of advanced computational tools. mdpi.com For this compound derivatives, in silico methods like Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations will be indispensable. nih.gov These techniques allow researchers to predict the biological activity of novel compounds and understand their interactions with target proteins at the molecular level before they are synthesized. nih.gov

Future work will involve creating predictive models to guide the design of aminomethyl picolinates with enhanced potency and selectivity for specific biological targets. nih.govnih.gov Virtual screening of large chemical libraries can identify promising candidates for synthesis and testing, saving considerable time and resources. researchgate.net Computational approaches will also aid in designing ligands with optimal metal-binding properties and in predicting the catalytic performance of their metal complexes, thereby streamlining the development of new chelators and catalysts. researchgate.net

Multidisciplinary Approaches to Unraveling Undiscovered Biological Functions and Environmental Roles

The full potential of this compound and its derivatives can only be realized through multidisciplinary collaboration. Combining expertise from synthetic chemistry, coordination chemistry, biology, materials science, and computational science will be key to uncovering novel functions and applications. haldiagovtcollege.ac.inresearchgate.net For instance, some pyridine carboxylic acids are known to act as herbicides by mimicking plant growth hormones. vt.eduvt.edu A collaborative approach could explore the environmental fate and impact of these compounds, investigating their biodegradation pathways and potential effects on ecosystems. researchgate.net

Future research will benefit from integrating chemical biology approaches to probe the undiscovered roles of these molecules in complex biological systems. This could involve developing chemical probes based on the this compound scaffold to identify new protein targets or to visualize metal ion fluxes within cells. Understanding these fundamental biological and environmental roles will not only expand our scientific knowledge but also open doors to new translational opportunities in agriculture, environmental science, and medicine.

Q & A

Basic: What are the established synthetic routes for 3-(Aminomethyl)picolinic acid, and how do reaction conditions influence yield and purity?

Answer:
this compound can be synthesized via methods such as asymmetric hydrogenation of precursor pyridine derivatives or ring-opening reactions of heterocyclic intermediates. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact yield and purity. For instance, palladium-based catalysts may enhance regioselectivity in hydrogenation steps, while acidic conditions during ring-opening can reduce byproduct formation. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the compound in high purity (>95%) .

Basic: Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR identify functional groups (e.g., aminomethyl protons at δ 3.1–3.5 ppm, carboxylic acid protons at δ 12–14 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 153.066) and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Bands at 1680–1700 cm1^{-1} (C=O stretch) and 3300–3500 cm1^{-1} (N-H stretch) validate structure.
    Data interpretation requires cross-referencing with spectral libraries and computational simulations (e.g., density functional theory) .

Advanced: How does this compound interact with metal ions, and what factors affect complex stability?

Answer:
The compound’s carboxylic acid and aminomethyl groups enable chelation with metal ions (e.g., Zn2+^{2+}, Cu2+^{2+}). Stability constants (KsK_s) depend on:

  • pH: Optimal binding occurs near physiological pH (6.5–7.5), where both groups are deprotonated.
  • Metal ion size and charge: Smaller ions (e.g., Zn2+^{2+}) exhibit higher affinity due to better orbital overlap.
  • Co-solvents: Polar aprotic solvents (e.g., DMSO) enhance solubility and complex formation.
    Techniques like UV-Vis spectroscopy (ligand-to-metal charge transfer bands) and potentiometric titration quantify binding behavior .

Advanced: What strategies address discrepancies in reported bioactivity data for this compound?

Answer:
Contradictions in bioactivity (e.g., enzyme inhibition vs. activation) may arise from:

  • Experimental variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., substrate concentration).
  • Compound purity: Impurities ≥5% can skew results; validate via HPLC or LC-MS.
  • Pharmacokinetic factors: Poor membrane permeability may reduce observed activity.
    To resolve discrepancies, conduct dose-response studies across multiple models and validate with orthogonal assays (e.g., SPR for binding affinity) .

Advanced: How can isotopic labeling (e.g., 15^{15}15N) elucidate metabolic pathways involving this compound?

Answer:
15^{15}N-labeled analogs enable tracking via:

  • Mass spectrometry: Detect isotopic enrichment in metabolites (e.g., 15^{15}N-ammonia in degradation products).
  • NMR: Monitor 15^{15}N chemical shifts during enzymatic transformations (e.g., transamination).
    Applications include studying hepatic metabolism or microbial catabolism pathways. Ensure labeling efficiency (>98%) via isotopic dilution analysis .

Basic: What stability considerations are critical for storing this compound in research settings?

Answer:

  • Temperature: Store at −20°C in desiccated conditions to prevent hydrolysis.
  • Light sensitivity: Amber vials reduce photodegradation of the aromatic ring.
  • pH stability: Aqueous solutions should be buffered at pH 4–6 to avoid decarboxylation.
    Monitor degradation via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and HPLC analysis .

Advanced: What computational methods predict the reactivity of this compound in biological systems?

Answer:

  • Molecular docking: Simulate interactions with target proteins (e.g., IDO1 enzyme) using AutoDock Vina.
  • DFT calculations: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity.
  • MD simulations: Assess conformational stability in solvated environments (e.g., water, lipid bilayers).
    Validate predictions with experimental data (e.g., IC50_{50} values) .

Basic: How can researchers optimize purification techniques for high-purity this compound?

Answer:

  • Reverse-phase HPLC: Use C18 columns with a gradient of acetonitrile/water (0.1% TFA) for >99% purity.
  • Ion-exchange chromatography: Separate charged impurities at pH 3.5 (cationic aminomethyl group).
  • Crystallization: Ethanol/water mixtures yield needle-shaped crystals suitable for X-ray diffraction .

Advanced: What in vitro models are suitable for studying the biological activity of this compound?

Answer:

  • Immune modulation: Co-culture T cells with dendritic cells to assess IDO-like immunosuppressive effects.
  • Enzyme inhibition: Use recombinant enzymes (e.g., kynureninase) in fluorometric assays with NADH cofactors.
  • Cytotoxicity: Screen in cancer cell lines (e.g., MCF-7) via MTT assays, controlling for ROS interference .

Advanced: How can researchers resolve contradictions in reported catalytic activity of this compound?

Answer:
Divergent catalytic results (e.g., pro-oxidant vs. antioxidant effects) may stem from:

  • Reaction milieu: Oxygen levels or transition metal contaminants (e.g., Fe2+^{2+}) alter redox behavior.
  • Substrate specificity: Test diverse substrates (e.g., H2_2O2_2, superoxide) under controlled conditions.
    Employ EPR spectroscopy to detect radical intermediates and chelex-treated buffers to eliminate metal contamination .

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